Apixaban

Vue d'ensemble

Description

Apixaban, commercialisé sous le nom de marque Eliquis, est un médicament anticoagulant utilisé pour traiter et prévenir les caillots sanguins et pour prévenir les accidents vasculaires cérébraux chez les personnes atteintes de fibrillation auriculaire non valvulaire. Il agit en inhibant directement le facteur Xa, une enzyme essentielle à la coagulation sanguine . This compound est également utilisé pour prévenir les caillots sanguins après une chirurgie de remplacement de la hanche ou du genou et chez les patients ayant des antécédents de caillots sanguins .

Applications De Recherche Scientifique

Apixaban has a wide range of scientific research applications:

Chemistry: It is studied for its unique chemical structure and synthesis pathways.

Biology: Research focuses on its interactions with biological molecules and its effects on blood clotting mechanisms.

Industry: It is used in the pharmaceutical industry for the development of anticoagulant therapies.

Mécanisme D'action

Target of Action

Apixaban is an oral, direct, and highly selective inhibitor of both free and bound factor Xa (FXa), as well as prothrombinase . Factor Xa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin, which in turn catalyzes the conversion of fibrinogen to fibrin, leading to clot formation .

Mode of Action

This compound acts as a competitive inhibitor of factor Xa . By binding to the active site of factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots . This interaction with its targets results in a decrease in thrombin generation and thrombus development .

Biochemical Pathways

This compound affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a fibrin clot. By inhibiting factor Xa, this compound disrupts this cascade, preventing the conversion of prothrombin to thrombin and ultimately the formation of fibrin clots .

Pharmacokinetics

This compound has an absolute oral bioavailability of approximately 50%, meaning about half of the ingested dose reaches systemic circulation . It is rapidly absorbed, with maximum concentration occurring 3–4 hours after oral administration . This compound has a half-life of approximately 12 hours, and its elimination occurs via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total this compound clearance occurring via renal excretion .

Result of Action

The primary molecular effect of this compound is the inhibition of factor Xa, which leads to a decrease in thrombin generation and thus a reduction in fibrin clot formation . On a cellular level, this results in a reduced propensity for platelet aggregation and clot formation, thereby exerting an anticoagulant effect .

Action Environment

The action of this compound can be influenced by various environmental factors. Furthermore, polymorphisms of CYP3A5 and P-glycoprotein (P-gp) have been suggested as contributing factors to ethnic differences in this compound pharmacokinetics .

Analyse Biochimique

Biochemical Properties

Apixaban plays a crucial role in biochemical reactions by inhibiting blood coagulation factor Xa . This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots. This compound interacts with various enzymes, proteins, and other biomolecules involved in the coagulation cascade. Specifically, it binds to the active site of factor Xa, blocking its activity and preventing the downstream activation of thrombin . This interaction is highly selective and potent, making this compound an effective anticoagulant.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting factor Xa, this compound influences cell function, particularly in endothelial cells and platelets. It reduces the activation of platelets and the release of pro-coagulant factors, thereby decreasing the overall pro-thrombotic state . Additionally, this compound affects cell signaling pathways involved in coagulation and inflammation, leading to changes in gene expression and cellular metabolism. These effects contribute to the overall anticoagulant and anti-inflammatory properties of this compound.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with factor Xa. This compound binds to the active site of factor Xa, inhibiting its enzymatic activity and preventing the conversion of prothrombin to thrombin . This inhibition is achieved through competitive binding, where this compound competes with the natural substrate of factor Xa for the active site. By blocking the activity of factor Xa, this compound disrupts the coagulation cascade and reduces the formation of blood clots. Additionally, this compound may influence gene expression by modulating the activity of transcription factors involved in coagulation and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is known for its stability and rapid onset of action . Its effects may diminish over time due to degradation and metabolism. Long-term studies have shown that this compound maintains its anticoagulant properties for extended periods, but its efficacy may decrease with prolonged exposure . In vitro and in vivo studies have demonstrated that this compound can have long-term effects on cellular function, including changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits factor Xa and reduces the formation of blood clots . At higher doses, this compound may exhibit toxic or adverse effects, including bleeding complications and impaired wound healing . Threshold effects have been observed, where the anticoagulant activity of this compound increases with increasing doses until a plateau is reached. These findings highlight the importance of careful dosage management to achieve optimal therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors. It is primarily metabolized by the liver, where it undergoes oxidative metabolism mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5 . Additionally, this compound is a substrate for P-glycoprotein, a transporter protein involved in drug efflux. These metabolic pathways influence the pharmacokinetics and bioavailability of this compound, affecting its overall efficacy and safety profile.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and reaches peak plasma concentrations within a few hours . This compound is highly protein-bound, primarily to albumin, which facilitates its distribution throughout the body. It is also transported by P-glycoprotein, which influences its localization and accumulation in different tissues. These transport and distribution mechanisms play a crucial role in determining the pharmacokinetics and therapeutic effects of this compound.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and nucleus of cells . It does not require specific targeting signals or post-translational modifications for its activity. This compound’s presence in the cytoplasm allows it to interact with factor Xa and inhibit its activity, while its presence in the nucleus may influence gene expression and cellular metabolism. The subcellular localization of this compound is essential for its anticoagulant and anti-inflammatory effects.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'apixaban implique plusieurs étapes, en commençant par le 4-chloronitrobenzène et la pipéridine peu coûteux. Une procédure en huit étapes est généralement employée, qui comprend l'utilisation de chlorite de sodium pour oxyder le cycle de la pipéridine en lactame correspondante sous atmosphère de dioxyde de carbone . Ce processus conduit à la construction de deux lactames à six chaînons, qui sont essentielles pour la structure finale de l'this compound .

Méthodes de production industrielle : Dans les milieux industriels, la synthèse de l'this compound est optimisée pour l'efficacité et l'évolutivité. Le processus implique l'utilisation de diéthylaminesopropyle et de chlorure de méthanesulfonyle dans le dichlorométhane à basses températures, suivie de l'ajout d'éthylate de sodium . Le mélange réactionnel est ensuite soumis à une extraction et à une recristallisation pour obtenir de l'this compound de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : Apixaban subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Substitution : Le chlorure de méthanesulfonyle est utilisé en présence de diéthylaminesopropyle pour introduire des groupes sulfonyle.

Produits principaux : Les produits principaux formés à partir de ces réactions sont les lactames intermédiaires et le composé final de l'this compound .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Il est étudié pour sa structure chimique unique et ses voies de synthèse.

Biologie : La recherche se concentre sur ses interactions avec les molécules biologiques et ses effets sur les mécanismes de coagulation sanguine.

Industrie : Il est utilisé dans l'industrie pharmaceutique pour le développement de thérapies anticoagulantes.

5. Mécanisme d'action

This compound exerce ses effets en inhibant directement le facteur Xa, une enzyme qui joue un rôle crucial dans la conversion de la prothrombine en thrombine, une étape clé du processus de coagulation sanguine . En inhibant le facteur Xa, l'this compound empêche la formation de thrombine et, par conséquent, la formation de caillots sanguins . Ce mécanisme est indépendant de l'antithrombine III, ce qui fait de l'this compound un inhibiteur direct et sélectif du facteur Xa .

Composés similaires :

Rivaroxaban : Un autre inhibiteur oral du facteur Xa ayant une biodisponibilité et une sélectivité similaires.

Edoxaban : Également un inhibiteur direct du facteur Xa utilisé pour des indications similaires.

Dabigatran : Un inhibiteur direct de la thrombine, qui fonctionne selon un mécanisme différent de celui de l'this compound.

Unicité de l'this compound : this compound est unique en raison de ses propriétés pharmacocinétiques et pharmacodynamiques prévisibles, qui permettent des dosages fixes sans nécessiter de surveillance de routine . Il a un début et une fin d'action rapides, un faible potentiel d'interactions alimentaires ou médicamenteuses et est efficace chez un large éventail de patients, y compris ceux atteints d'une insuffisance rénale modérée .

Comparaison Avec Des Composés Similaires

Rivaroxaban: Another oral factor Xa inhibitor with similar bioavailability and selectivity.

Edoxaban: Also a direct factor Xa inhibitor used for similar indications.

Dabigatran: A direct thrombin inhibitor, which works by a different mechanism compared to apixaban.

Uniqueness of this compound: this compound is unique due to its predictable pharmacokinetic and pharmacodynamic properties, which allow for fixed dosages without the need for routine monitoring . It has a rapid onset and offset of action, low potential for food or drug interactions, and is effective in a wide range of patients, including those with moderate renal impairment .

Propriétés

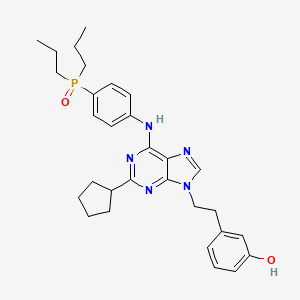

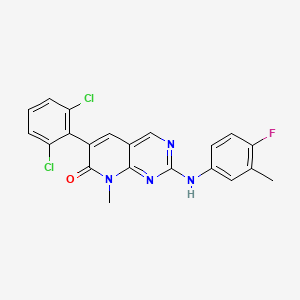

IUPAC Name |

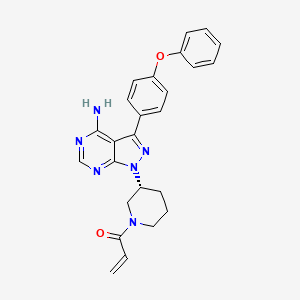

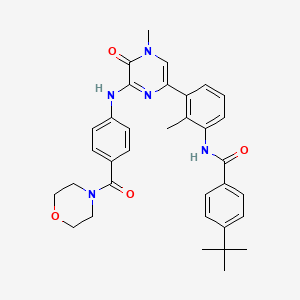

1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZCBYKSOIHPEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436500 | |

| Record name | Apixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.11mg/mL, Aqueous solubility across the physiological pH range is approximately 0.04 mg/L | |

| Record name | Apixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apixaban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Apixaban selectively inhibits factor Xa in its free and bound forms, independant of antithrombin III. Apixaban also inhibits prothrominase. These effects prevent the formation of a thrombus. | |

| Record name | Apixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

White to pale-yellow powder | |

CAS No. |

503612-47-3 | |

| Record name | Apixaban | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503612-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apixaban | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Apixaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APIXABAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z9Y7UWC1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Apixaban | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8223 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

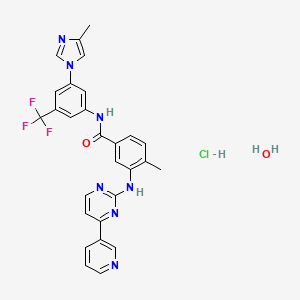

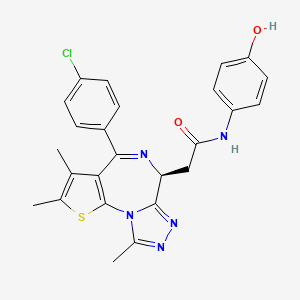

![3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol](/img/structure/B1684423.png)

![N-[3-[6-[4-(1,4-dimethyl-3-oxopiperazin-2-yl)anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1684440.png)